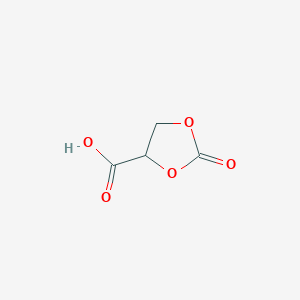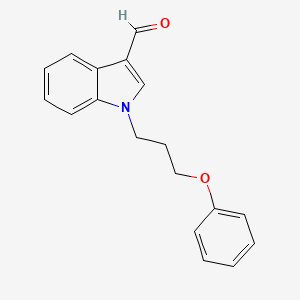
1-(3-Phenoxypropyl)-1H-Indol-3-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenoxypropyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a phenoxypropyl group attached to the indole ring, which can influence its chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
1-(3-Phenoxypropyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It can be used in the study of indole-based biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to inhibit enzymes like topoisomerase ii . This enzyme plays a crucial role in DNA replication and transcription, and its inhibition can lead to antiproliferative effects .
Mode of Action
Based on the structure and properties of similar compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function .
Biochemical Pathways
If it indeed targets topoisomerase ii as suggested by the properties of similar compounds , it could affect the DNA replication and transcription pathways. Inhibition of topoisomerase II can lead to DNA damage and cell cycle arrest, resulting in antiproliferative effects .
Pharmacokinetics
A compound with a similar structure, 101bhg-d01, was found to be absorbed rapidly into plasma with a half-life of about 30 hours . Its main metabolic pathways were loss of phenyl group and hydroxylation . These properties could potentially impact the bioavailability of 1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde.
Result of Action
If it acts similarly to related compounds, it could potentially induce dna damage and cell cycle arrest, leading to antiproliferative effects .
Biochemische Analyse
Biochemical Properties
The compound 1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde, due to its indole and aldehyde groups, could potentially interact with various enzymes, proteins, and other biomolecules. The indole group is a crucial component of tryptophan and hence, it might interact with enzymes involved in tryptophan metabolism . The aldehyde group could potentially form Schiff bases with amino groups in proteins or nucleic acids, altering their function .
Cellular Effects
Based on its structure, it could potentially influence cell function by interacting with cellular proteins or nucleic acids, possibly affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The aldehyde group could potentially react with nucleophilic sites in biomolecules, leading to modifications that could alter their function . The indole group might interact with aromatic residues in proteins via pi-pi stacking interactions .
Temporal Effects in Laboratory Settings
Like other organic compounds, it might undergo degradation over time, especially in the presence of light or heat .
Metabolic Pathways
It’s plausible that it could be metabolized by cytochrome P450 enzymes, which are known to metabolize a wide variety of organic compounds .
Transport and Distribution
It could potentially diffuse across cell membranes due to its small size and lipophilic nature .
Subcellular Localization
Given its potential reactivity with proteins and nucleic acids, it could be found in various cellular compartments where these biomolecules are present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde typically involves the reaction of 1H-indole-3-carbaldehyde with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Phenoxypropyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxypropyl group can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(3-Phenoxypropyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(3-Phenoxypropyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Phenoxypropyl)-3-indolecarbonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
1-(3-Phenoxypropyl)piperidine-4-one: Contains a piperidine ring instead of an indole ring.
3-Methyl-2-phenyl-1H-indole: Lacks the phenoxypropyl group but shares the indole core structure.
Uniqueness
1-(3-Phenoxypropyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the phenoxypropyl group and the aldehyde functional group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Eigenschaften
IUPAC Name |
1-(3-phenoxypropyl)indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-14-15-13-19(18-10-5-4-9-17(15)18)11-6-12-21-16-7-2-1-3-8-16/h1-5,7-10,13-14H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFHKWAMHITYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
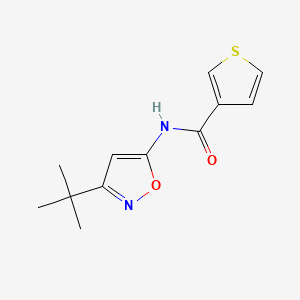
![3-(4-fluorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2558488.png)
![9-(4-fluorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![N-butyl-4-[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2558495.png)
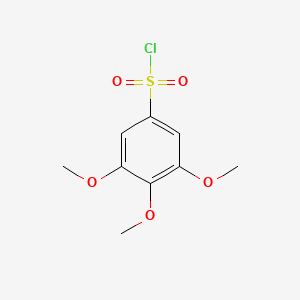
![N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2558497.png)
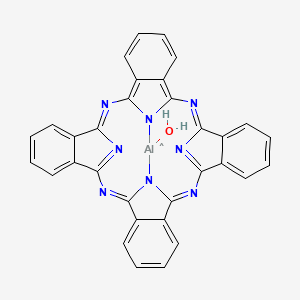
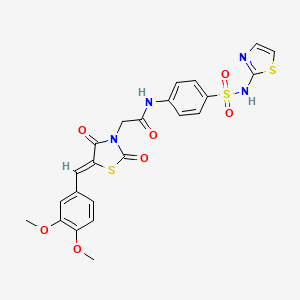
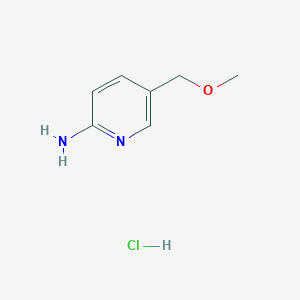
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2558502.png)

